molecular formula C18H26N4O4 B15044837 N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide

N'-[(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidene](tert-butoxy)carbohydrazide

Cat. No.: B15044837
M. Wt: 362.4 g/mol
InChI Key: XOXJUCJRBLNJPO-AYKLPDECSA-N
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Description

N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions can target the imine or hydrazide groups.

    Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the hydrazide moiety.

    Reduction: Reduced forms of the imine or hydrazide groups.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound primarily involves the protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine group. This selective protection and deprotection enable complex multi-step synthesis processes in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(E)-{3-[(E)-({[(Tert-butoxy)carbonyl]amino}imino)methyl]phenyl}methylidenecarbohydrazide is unique due to its complex structure, which allows for multiple functionalization points. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates.

Properties

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[(E)-[3-[(E)-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]methyl]phenyl]methylideneamino]carbamate

InChI

InChI=1S/C18H26N4O4/c1-17(2,3)25-15(23)21-19-11-13-8-7-9-14(10-13)12-20-22-16(24)26-18(4,5)6/h7-12H,1-6H3,(H,21,23)(H,22,24)/b19-11+,20-12+

InChI Key

XOXJUCJRBLNJPO-AYKLPDECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)/C=N/NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)C=NNC(=O)OC(C)(C)C

Origin of Product

United States

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